N-(4-TERT-BUTYL-13-THIAZOL-2-YL)-2-(THIOPHEN-2-YL)ACETAMIDE
Description
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS2/c1-13(2,3)10-8-18-12(14-10)15-11(16)7-9-5-4-6-17-9/h4-6,8H,7H2,1-3H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEGVYYQNNMMEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-TERT-BUTYL-13-THIAZOL-2-YL)-2-(THIOPHEN-2-YL)ACETAMIDE typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the reaction of α-cyanoesters with elemental sulfur and ketones.
Coupling Reaction: The thiazole and thiophene rings are then coupled through an amide bond formation using reagents such as carbodiimides (e.g., EDCI) in the presence of a base (e.g., triethylamine).
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings.
Reduction: Reduction reactions can occur at the carbonyl group of the amide bond.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are often used.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-TERT-BUTYL-13-THIAZOL-2-YL)-2-(THIOPHEN-2-YL)ACETAMIDE depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-(4-TERT-BUTYL-13-THIAZOL-2-YL)-2-(THIOPHEN-2-YL)ACETAMIDE with two bioactive analogs from the literature, highlighting structural and functional differences:
Key Observations:
Structural Flexibility vs. Activity: The tert-butyl group in the target compound likely improves metabolic stability compared to the sodium sulfamoyl group in Compound 24, which enhances solubility but may reduce cell permeability .
Activity-Property Trade-offs: While Compound 24’s sodium salt improves solubility, it may limit blood-brain barrier penetration. The target compound’s lipophilic tert-butyl group could favor CNS-targeting applications. The thiophene-thiazole combination in the target compound mirrors electron-rich systems in known kinase inhibitors but lacks the triazine or pyrimidine motifs seen in more potent analogs .
Tools like SHELXL and PLATON would be essential to confirm its geometry and intermolecular interactions.
Biological Activity
N-(4-tert-butyl-13-thiazol-2-yl)-2-(thiophen-2-yl)acetamide is a synthetic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
Overview of the Compound
This compound belongs to a class of thiazole and thiophene derivatives known for their diverse biological activities. The compound is synthesized through various methods including the Hantzsch thiazole synthesis and Gewald reaction, leading to its unique structural characteristics that may confer specific biological properties .
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit potent anticancer activities. For instance, a related thiazole derivative demonstrated high in vitro potency against various cancer cell lines, including melanoma and pancreatic cancer. The mechanism involved apoptosis and autophagy induction, alongside favorable pharmacokinetic properties .
Table 1: Summary of Anticancer Activity
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| 6b | Melanoma | Apoptosis, Autophagy | |
| 6b | Pancreatic | Cell Death | |
| 6b | CML | Tumor Growth Reduction |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar thiazole derivatives have shown bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The mechanisms typically involve inhibition of protein synthesis and nucleic acid production, which are critical for bacterial growth and survival .
Table 2: Antimicrobial Activity Overview
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors, modulating their activity through binding interactions. This interaction may lead to downstream effects such as apoptosis in cancer cells or inhibition of bacterial growth.
Case Studies and Research Findings
- Anticancer Study : A study focused on a thiazole derivative similar to this compound found that it effectively induced cell death in resistant cancer cell lines through dual mechanisms (apoptosis and autophagy). This study emphasizes the potential for developing new treatments for resistant forms of cancer .
- Antimicrobial Evaluation : Another investigation into related thiazole compounds revealed significant antibacterial activity against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The study concluded that these compounds could serve as a basis for developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-(4-TERT-BUTYL-13-THIAZOL-2-YL)-2-(THIOPHEN-2-YL)ACETAMIDE?
- Methodological Answer : Synthesis typically involves coupling a thiophene-acetic acid derivative with a tert-butyl-substituted thiazole amine. A reflux reaction in ethanol with sodium acetate as a catalyst is commonly employed, analogous to methods used for structurally related acetamides . Purification via recrystallization (e.g., ethanol-dioxane mixtures) is recommended to isolate the product in high yield (e.g., 85% yield reported for similar compounds) .
Q. How is the compound characterized for structural validation?
- Methodological Answer : X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) is critical for resolving bond lengths and angles, especially given the heterocyclic thiazole and thiophene moieties . Complementary techniques include H/C NMR for confirming proton environments and mass spectrometry for molecular weight verification .
Q. What preliminary bioactivity assays are recommended for this compound?
- Methodological Answer : Initial screening should focus on antiproliferative activity using MTT assays in cancer cell lines (e.g., MCF7), as structurally related thiazole-acetamide derivatives have shown kinase inhibition . IC values can be calculated using dose-response curves, with LogP values (e.g., ~5.2–5.5 for similar compounds) guiding solubility adjustments .
Advanced Research Questions
Q. How to resolve contradictions in solubility data for this compound?
- Methodological Answer : Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from impurities or polymorphic forms. Use high-performance liquid chromatography (HPLC) to assess purity (>97%) and differential scanning calorimetry (DSC) to identify polymorphs . Solubility parameters (Hansen solubility parameters) can be modeled computationally to guide solvent selection .
Q. What strategies optimize synthetic yield while minimizing side products?
- Methodological Answer : Employ design of experiments (DoE) to test variables like reaction time, temperature, and catalyst loading. For example, sodium acetate in ethanol under reflux (30–60 minutes) maximizes yield for similar acetamides . Side products (e.g., unreacted thiophene intermediates) can be mitigated via TLC monitoring and gradient column chromatography.
Q. How to investigate the compound’s mechanism of action in kinase inhibition?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can predict binding to ATP pockets of tyrosine kinase receptors, as seen in cyclopenta-thiophene derivatives . Validate with enzymatic assays (e.g., ADP-Glo™ kinase assay) and compare IC values against known inhibitors. Structural analogs with substituents like tert-butyl groups may enhance hydrophobic interactions .
Q. What analytical approaches address spectral anomalies in NMR data?
- Methodological Answer : Overlapping signals in H NMR (common in thiazole-thiophene systems) can be resolved using 2D techniques (COSY, HSQC). Dynamic NMR may clarify conformational exchange in the acetamide linkage. For C NMR, DEPT-135 helps distinguish CH/CH groups in the tert-butyl moiety .
Data Contradiction Analysis
Conflicting reports on thermal stability (melting point vs. decomposition):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
